The synthesis of (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one can be approached through several methods, typically involving multi-step organic synthesis techniques. The following outlines a general synthetic pathway:
Specific parameters such as temperature, pressure, and reaction time can vary based on the exact synthetic route chosen, but careful optimization is essential for yield and purity .
The molecular structure of (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools, revealing insights into its spatial arrangement and potential interactions with biological targets .
(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one is involved in various chemical reactions typical for amines and ketones:
These reactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications .
The mechanism of action for (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one primarily involves its interaction with specific receptors or enzymes within biological systems:
Research into its specific mechanisms is ongoing, with studies focusing on its effects on dopaminergic or serotonergic pathways, which are crucial for various neurological functions .
The physical and chemical properties of (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one include:
Other relevant properties include:
These properties are essential for predicting bioavailability and pharmacokinetic profiles .
(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one has several potential applications:
Research continues to explore its full range of applications, especially within medicinal chemistry and pharmacology .
The compound (S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1401668-88-9) exemplifies systematic chemical nomenclature that precisely encodes stereochemical and structural features. Its name specifies two chiral centers: the (S)-configuration at the 2-amino-3-methylbutanoyl moiety and the (S)-configuration at the methoxymethyl-substituted pyrrolidine ring [1]. The canonical SMILES notation COC[C@@H]1CCCN1C(=O)[C@@H](N)C(C)C
and InChIKey PBHXFQGVMCWVKG-UWVGGRQHSA-N
provide unambiguous machine-readable descriptors of this stereochemistry [1]. Such dual (S,S)-configurations are critical for molecular recognition in biological systems, as evidenced by the compound’s designation as a dipeptidyl peptidase 4 (DPP-4) inhibitor in DrugBank records [2]. The stereoselectivity arises from the spatial orientation of functional groups, which dictates binding affinity to enzymatic pockets—only the (S,S)-diastereomer exhibits significant activity against DPP-4, a target for metabolic disorder therapies [2].
Table 1: Stereochemical Identifiers of (S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one
Identifier Type | Value |
---|---|
CAS Number | 1401668-88-9 |
Molecular Formula | C₁₁H₂₂N₂O₂ |
Canonical SMILES | COC[C@@H]1CCCN1C(=O)[C@@H](N)C(C)C |
InChI Key | PBHXFQGVMCWVKG-UWVGGRQHSA-N |
Absolute Configuration | (2S,2'S) |
Pyrrolidine scaffolds have evolved from natural product inspirations to synthetic mainstays due to their structural rigidity and nitrogen-based functionality. Early alkaloids like nicotine demonstrated the bioactivity potential of pyrrolidine cores, prompting synthetic exploration. The target compound emerged from systematic optimization of pyrrolidine-based protease inhibitors, particularly against hepatitis C virus (HCV) and diabetes targets [2] [5]. Its structural framework combines two pharmacophoric elements: a chiral pyrrolidine ring serving as a conformational constraint and a branched amino ketone moiety mimicking peptide transition states. This design is evident in DrugBank’s classification of the related compound 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One
(DB01884) as an experimental DPP-4 inhibitor [2]. The scaffold’s versatility is further highlighted in patent literature, where similar pyrrolidine derivatives function as NS3/4A protease inhibitors—key components in direct-acting antiviral regimens like those containing danoprevir or simeprevir [5].
Table 2: Evolution of Bioactive Pyrrolidine Derivatives
Compound | Therapeutic Target | Structural Features | |
---|---|---|---|
Nicotine | Nicotinic acetylcholine receptor | Unsubstituted pyrrolidine | |
SAMP Hydrazones | Asymmetric synthesis auxiliaries | (S)-2-Methoxymethyl pyrrolidine | [8] |
(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one | DPP-4/NS3-4A protease | Dual (S)-chiral centers, methoxymethyl group | [1] [2] |
Danoprevir/Simeprevir | HCV NS3/4A protease | Macrocyclic pyrrolidine derivatives | [5] |
The methoxymethyl (-CH₂OCH₃) substituent at the pyrrolidine 2-position is a strategic molecular design element that enhances drug-like properties. This group balances lipophilicity and polarity, evidenced by the calculated partition coefficient (logP) of 0.26 for the parent compound [2]. The ether oxygen enables hydrogen-bonding interactions with biological targets while the methyl group provides moderate lipophilic character, facilitating membrane permeation. Crucially, the (S)-configuration positions the methoxymethyl group optimally for binding pocket interactions, as demonstrated in asymmetric syntheses using (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP). SAMP’s methoxymethyl group directs stereoselective alkylation during hydrazone-based syntheses of terpenes and cannabinoids, underscoring its role in chiral induction [8]. Pharmacokinetically, analogs featuring this group exhibit improved metabolic stability over unsubstituted pyrrolidines due to steric shielding of the amine group and reduced susceptibility to cytochrome P450 oxidation. This is critical for oral bioavailability, as seen in structurally related antiviral agents where methoxymethyl-containing derivatives maintain plasma concentrations above therapeutic thresholds [5] [8].
Table 3: Physicochemical Properties Influenced by Methoxymethyl Substitution
Property | Impact of Methoxymethyl Group | Biological Consequence | |
---|---|---|---|
Lipophilicity (logP) | Increases moderately (ΔlogP +0.4 vs. unsubstituted pyrrolidine) | Enhanced membrane permeability | [2] |
Hydrogen Bonding Capacity | Introduces H-bond acceptor site | Improved target binding affinity | [8] |
Metabolic Stability | Shields pyrrolidine nitrogen from oxidation | Extended plasma half-life | [5] |
Stereochemical Environment | Directs orientation of chiral center | Enables enantioselective interactions | [8] |
The methoxymethyl group’s ability to enhance solubility is particularly valuable in pyrrolidine derivatives, which often suffer from poor aqueous dissolution. Molecular dynamics simulations indicate water molecules form stable hydration shells around the methoxy oxygen, explaining the 244.0 mg/mL predicted aqueous solubility of related compounds [2]. This property mitigates crystallization issues during formulation and supports intravenous administration routes when required. In vivo studies of SAMP-derived teratogens confirmed that methoxymethyl-containing enantiomers exhibit stereoselective biological activity—e.g., (R)-2-ethylhexanoic acid synthesized via RAMP/SAMP methods showed higher teratogenicity than its (S)-counterpart, proving the substituent’s role in enantioselective bioactivity [8].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3